![molecular formula C12H16N2O5S B2430972 1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine CAS No. 104741-23-3](/img/structure/B2430972.png)

1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

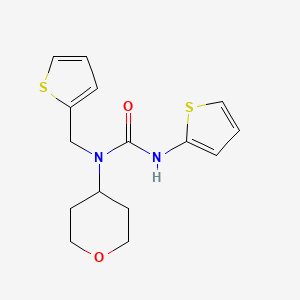

“1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine” is a chemical compound with the molecular formula C13H18N2O5S . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

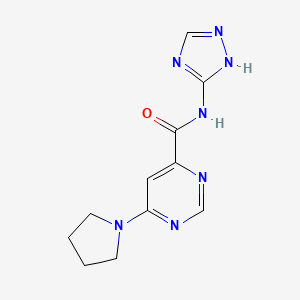

Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring sulfonated with a 4-methoxy-3-nitrophenyl group .Aplicaciones Científicas De Investigación

Synthesis Applications

1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine plays a significant role in chemical synthesis. For example, it has been used in the high yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] compounds. In this context, N-(2-nitrophenyl)sulfonyl serves as both an activating and protecting group for key reactions like the Pictet–Spengler reaction (Liu, Jian et al., 2006).

Role in Molecular Design

The compound has been instrumental in molecular design, particularly in synthesizing bacteriochlorins with integral spiro-piperidine motifs. This innovation aids in tailoring bacteriochlorin's spectral properties and enhances its functionality in various applications (Reddy, Kanumuri Ramesh et al., 2013).

Anticancer Agent Development

In the field of pharmacology, derivatives of 1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine have been evaluated as potential anticancer agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed promising results against certain cancer cell lines, indicating their potential as therapeutic agents (Rehman, A. et al., 2018).

Electrosynthesis Studies

This compound has also been studied in electrosynthesis. For instance, the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives was explored, shedding light on reaction mechanisms and potential applications in synthetic chemistry (Golub, T. & Becker, J., 2015).

Kinetic and Mechanistic Studies

The compound's derivatives have been used in kinetic and mechanistic studies. For example, the reactions of various thionocarbonates with alicyclic amines, including piperidine derivatives, were studied to understand reaction kinetics and mechanisms (Castro, E. et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-19-12-6-5-10(9-11(12)14(15)16)20(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNCXVFNNAPSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanamine](/img/structure/B2430891.png)

![3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2430893.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430896.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2430905.png)

![[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol](/img/structure/B2430908.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)